REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[CH:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][CH2:18][CH2:19][CH2:20][SnH:21]([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH2:24][CH3:25]>C1COCC1>[CH2:26]([Sn:21]([CH2:20][CH2:19][CH2:18][CH3:17])([CH2:22][CH2:23][CH2:24][CH3:25])[C:15]([C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1)=[CH2:16])[CH2:27][CH2:28][CH3:29]
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Name
|
|
Quantity
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70 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#C
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Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
CCCC[SnH](CCCC)CCCC
|
Name
|
Ph(PP3)2Cl2
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on SiO2 (2% ˜5% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C(=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |